molecular formula C4H12SeSi B14679105 Trimethyl(methylselanyl)silane CAS No. 34117-08-3

Trimethyl(methylselanyl)silane

Cat. No.: B14679105
CAS No.: 34117-08-3
M. Wt: 167.19 g/mol
InChI Key: ATJIICSPWASSHH-UHFFFAOYSA-N
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Description

Trimethyl(methylselanyl)silane (Me$3$SiSeMe) is an organosilicon compound containing a selanyl (Se–) group bonded to a silicon atom. This compound combines the steric and electronic properties of the trimethylsilyl group with the nucleophilic and redox-active characteristics of selenium. The selanyl group may confer unique reactivity, such as enhanced radical stabilization or chalcogen bonding, distinguishing it from sulfur or oxygen analogs .

Properties

CAS No.

34117-08-3

Molecular Formula

C4H12SeSi

Molecular Weight

167.19 g/mol

IUPAC Name

trimethyl(methylselanyl)silane

InChI

InChI=1S/C4H12SeSi/c1-5-6(2,3)4/h1-4H3

InChI Key

ATJIICSPWASSHH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Se]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(methylselanyl)silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with methylselenol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(methylselanyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: It can be reduced to form selenides.

    Substitution: The methylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Trimethyl(methylselanyl)silane has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of organoselenium compounds, which are valuable intermediates in organic chemistry.

    Materials Science: The compound can be used to modify surfaces and create functionalized materials with unique properties.

    Biology and Medicine: Organoselenium compounds, including those derived from this compound, have shown potential as antioxidants and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.

Mechanism of Action

The mechanism of action of trimethyl(methylselanyl)silane involves the interaction of the methylselanyl group with various molecular targets. The selenium atom in the compound can participate in redox reactions, acting as an electron donor or acceptor. This property makes it useful in catalytic processes and as an antioxidant. The silicon atom can also form strong bonds with other elements, contributing to the stability and reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Trimethylsilyl Compounds

Allyl Substituents
  • Trimethyl(allyl)silane (e.g., trimethyl(2-phenylallyl)silane):
    • Reactivity : Participates in silylium-catalyzed carbosilylation of ynamides, yielding regio- and stereoselective products (e.g., 60–96% yields in Scheme 2 of ).
    • Advantage : Substituted allylsilanes (e.g., 2-methyl or 2-phenyl) outperform parent allyltrimethylsilane in catalytic reactions due to steric and electronic tuning .
Aromatic Substituents
  • Trimethyl(phenylethynyl)silane :
    • Application : Used in indium tribromide-catalyzed transfer-hydrogenation reactions (e.g., synthesis of deuterated cyclohexadienes with 96% yield, ).
    • Comparison : Phenylethynyl groups enhance stability in cross-coupling reactions compared to aliphatic analogs .
  • Trimethyl(phenyl)silane :
    • Role : Acts as an internal standard in NMR spectroscopy for quantifying methyl cinnamate isomerization due to its chemical inertness and distinct $ ^1H $ NMR signals .
Halogenated Substituents
  • Trimethyl(trichloromethyl)silane (CCl$_3$-TMS): Synthetic Utility: Enables one-pot synthesis of 2,2,2-trichloromethylcarbinols under mild conditions, avoiding strong bases (). Limitation: Handling challenges due to its instability, necessitating in situ generation .
Oxygen-Containing Substituents
  • Trimethoxymethylsilane (CH$3$Si(OCH$3$)$_3$):
    • Application : Used as a crosslinking agent in polymers and surface modification due to hydrolytic stability and methoxy group reactivity .
    • Safety : Requires careful handling (flammable, corrosive) as per safety data sheets .
Phenoxy Substituents
  • Trimethyl[5-methyl-2-(1-methylethyl)phenoxy]silane: Role in Biodesalination: Extracted from Chlorella vulgaris, this compound (8.30% peak area in GCMS) facilitates organic synthesis and derivatization . Comparison: Bulkier phenoxy silanes (e.g., tetramethylbutylphenoxy) dominate algal extracts (39.22% peak area), suggesting substituent size impacts biological interactions .

Structure-Activity Relationships (SAR)

highlights substituent effects in fungicidal trimethylsilyl compounds:

  • 2-Substituted Phenyl Groups : Activity order: 2-isopropyl (2-iPr) > 2-CF$_3$ ≈ 2-I > 2-TMS.
    • Key Insight : Larger substituents (e.g., TMS) reduce activity compared to smaller groups (e.g., iPr), likely due to steric hindrance at the target site .

Data Tables

Table 1: Comparative Properties of Trimethylsilyl Derivatives

Substituent Molecular Formula Key Application(s) Reactivity Highlights Reference
Allyl C$6$H${12}$Si Catalytic carbosilylation High regioselectivity (~96% yield)
Trichloromethyl C$4$H$9$Cl$_3$Si Trichloromethylcarbinol synthesis Mild conditions, avoids strong bases
Phenoxy C$9$H${14}$O$_2$Si Biodesalination, organic synthesis Bioactive in algal extracts
Methoxy (trimethoxy) C$4$H${12}$O$_3$Si Polymer crosslinking Hydrolytic stability
Phenyl C$9$H${14}$Si NMR internal standard Chemically inert, distinct $ ^1H $ signals

Table 2: Substituent Impact on Fungicidal Activity (SAR)

Substituent Relative Activity (Ascomycetes/Basidiomycetes) Notes Reference
2-iPr High Optimal steric/electronic balance
2-TMS Moderate Steric hindrance reduces efficacy
2-CF$_3$ High Electron-withdrawing enhances binding

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